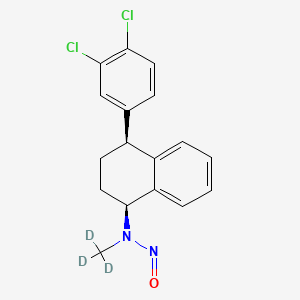
N-Nitrososertraline-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitrososertraline-d3 is a compound that is an isotope-labeled version of Sertraline, marked with deuterium and nitrogen-15. This compound is primarily used in scientific research to track the metabolism and pharmacokinetics of Sertraline in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Nitrososertraline-d3 involves the nitrosation of Sertraline, where the nitroso group is introduced into the Sertraline molecule. The process typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of isotope-labeled reagents, such as deuterium-labeled Sertraline, is crucial in the production process .
Chemical Reactions Analysis
Types of Reactions
N-Nitrososertraline-d3 undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Nitrososertraline-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmacokinetics: Tracking the metabolism and distribution of Sertraline in biological systems.
Drug Development: Studying the metabolic pathways and potential interactions of Sertraline with other compounds.
Toxicology: Investigating the potential toxic effects of Sertraline and its metabolites.
Analytical Chemistry: Serving as a standard in mass spectrometry for the quantification of Sertraline and its metabolites.
Mechanism of Action
N-Nitrososertraline-d3 exerts its effects by mimicking the behavior of Sertraline in biological systems. Sertraline is a selective serotonin reuptake inhibitor (SSRI) that increases serotonergic activity by inhibiting the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane . The isotope labeling allows researchers to track the compound’s distribution and metabolism without altering its pharmacological properties .
Comparison with Similar Compounds
N-Nitrososertraline-d3 is unique due to its isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
N-Nitrososertraline: The non-labeled version of the compound.
N-Nitrosodimethylamine: Another nitrosamine compound used in toxicology studies.
N-Nitrosodiethylamine: A nitrosamine compound used in carcinogenicity studies.
The uniqueness of this compound lies in its ability to provide detailed insights into the pharmacokinetics and metabolism of Sertraline, which is not possible with non-labeled compounds .
Properties
Molecular Formula |
C17H16Cl2N2O |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-N-(trideuteriomethyl)nitrous amide |
InChI |
InChI=1S/C17H16Cl2N2O/c1-21(20-22)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17H,7,9H2,1H3/t12-,17-/m0/s1/i1D3 |
InChI Key |
JSJQTSRHWMIRDB-JJJJTIDZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)N=O |
Canonical SMILES |
CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12364126.png)
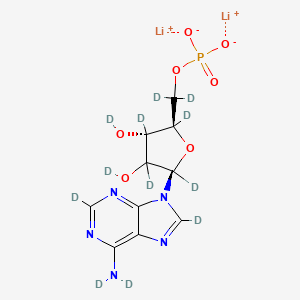
![(2S,4R)-1-[(2S)-2-[[2-[4-[2-[4-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]piperazin-1-yl]-2-oxoethyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12364138.png)



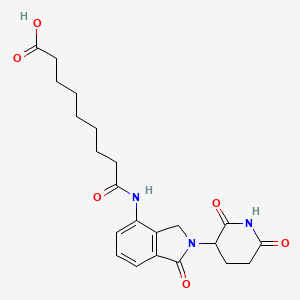
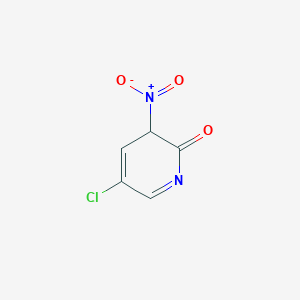
![[1,2,4]Triazolo[4,3-a]quinazolin-5(1H)-one, 2,4-dihydro-4-methyl-1-thioxo-](/img/structure/B12364175.png)
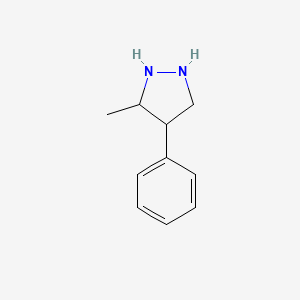
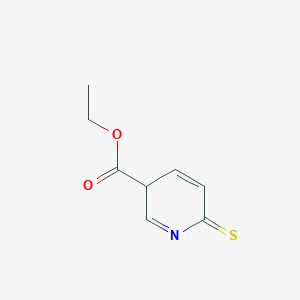

![5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12364194.png)

